molecular formula C13H14FN3O3S2 B2465771 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 886952-58-5

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2465771
CAS RN: 886952-58-5
M. Wt: 343.39
InChI Key: BZRLFWNCWUVGLX-UHFFFAOYSA-N
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Description

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H14FN3O3S2 and its molecular weight is 343.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A pivotal aspect of research on compounds similar to 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves their synthesis and detailed structural analysis. For instance, the synthesis and crystal structure, as well as a density functional theory (DFT) study of related compounds, have been extensively explored. These compounds are obtained through a multi-step substitution reaction and their structures confirmed via various spectroscopic methods and single crystal X-ray diffraction. This rigorous analysis aids in understanding the molecular architecture and electronic properties, which are crucial for potential applications in material science and pharmaceutical research (Huang et al., 2021).

Antitumor Activity

Research into the antitumor activity of derivatives containing thiadiazole moieties, akin to the core structure of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, highlights their potential in cancer treatment. Novel pyridazinone derivatives with the 1,3,4-thiadiazole moiety have shown promising inhibitory activity against specific cancer cell lines. Such studies are paramount in drug discovery, offering insights into the molecular framework conducive for antitumor properties (Junhu Qin et al., 2020).

Heterocyclic Chemistry Applications

The utility of thiadiazole and pyrrolidine moieties in heterocyclic chemistry is profound, with applications extending to the synthesis of novel compounds with potential biological activities. The creation of new heterocyclic systems can lead to the discovery of molecules with unique properties, useful in various domains including pharmaceuticals and materials science. Such synthetic endeavors are critical for expanding the chemical space of biologically active compounds, potentially leading to breakthroughs in treatment modalities and material functionalities (Yasser H. Zaki et al., 2017).

Electrochromic Materials

The exploration of thiadiazole derivatives for the development of electrochromic materials represents a significant application in the realm of smart materials. The study of thiadiazolo[3,4-c]pyridine as an electron acceptor has paved the way for the creation of fast-switching electrochromic polymers. These materials exhibit a lower bandgap and favorable optical properties, indicating their potential for use in electronic displays, smart windows, and other applications where rapid color change is desirable (Shouli Ming et al., 2015).

properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S2/c14-9-3-4-10-11(7-9)22(19,20)16-13(15-10)21-8-12(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRLFWNCWUVGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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